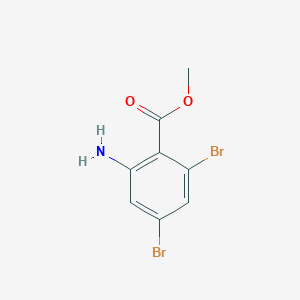

Methyl 2-amino-4,6-dibromobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4,6-dibromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUJRXVOGICGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739091 | |

| Record name | Methyl 2-amino-4,6-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883244-19-7 | |

| Record name | Methyl 2-amino-4,6-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Methyl 2 Amino 4,6 Dibromobenzoate

Development of Conventional Synthesis Routes

The traditional synthesis of Methyl 2-amino-4,6-dibromobenzoate often involves the direct bromination of Methyl 2-aminobenzoate (B8764639). One documented method describes the reaction of Methyl 2-aminobenzoate with N-methyl-N-n-butylimidazole tribromide. google.com In this process, the starting materials are heated and stirred, followed by extraction, drying, and concentration to yield the desired product. google.com A specific example of this conventional approach involves adding Methyl 2-aminobenzoate to a reactor with tribromide-N-methyl-N-n-butyl imidazoles, heating to 60°C with stirring to dissolve the components, and then adding an intermediate to maintain the reaction for 2.5 to 3.5 hours, ultimately yielding Methyl 3,5-dibromo-2-aminobenzoate with a reported yield of 75%. google.com

Advanced and Green Chemistry Methodologies in Compound Preparation

In recent years, the principles of green chemistry have significantly influenced the synthesis of chemical compounds, promoting the use of less hazardous reagents and more efficient reaction conditions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgnih.gov This technique has been successfully applied to a variety of reactions, demonstrating its potential for the efficient synthesis of complex organic molecules. ajrconline.orgnih.govscispace.commdpi.comajgreenchem.com For instance, the synthesis of various heterocyclic compounds has been achieved with excellent yields (78–94%) in a matter of minutes (3–6 min) under microwave irradiation, a significant improvement over conventional methods that require hours. nih.gov The use of microwave irradiation not only reduces reaction times but also aligns with the principles of green chemistry by improving energy efficiency. ajrconline.org

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of existing transformations.

Role of Metal Catalysts (e.g., Palladium Charcoal, Raney Nickel)

Metal catalysts are widely employed in a variety of organic reactions. Palladium on charcoal (Pd/C) is a versatile catalyst used in hydrogenation reactions. For example, it has been used for the synthesis of aminophosphonates under an atmospheric pressure of hydrogen. mdpi.com

Raney nickel, a fine-grained nickel-aluminium alloy, is another prominent catalyst in organic chemistry, particularly for hydrogenation and desulfurization reactions. wikipedia.orgmasterorganicchemistry.com It is used in the industrial production of adipic acid via the hydrogenation of benzene (B151609) to cyclohexane. mdpi.com Raney nickel is also effective in the reduction of various functional groups, including nitro compounds and nitriles to amines. wikipedia.orgmdpi.com The activity of Raney nickel can be influenced by its preparation method, with freshly prepared catalysts sometimes showing higher activity. sci-hub.ru

Investigation of Organic and Inorganic Catalysts

Beyond metal catalysts, a range of organic and inorganic catalysts have been investigated for various synthetic applications. For instance, in the synthesis of 2-amino-3-cyano-4H-chromenes, a novel base-metal multifunctional catalyst, (γ-Fe2O3-Im-Py)2WO4, has been developed. nih.gov This catalyst promotes a multicomponent tandem oxidation process, demonstrating the potential of designing catalysts with multiple functionalities to streamline complex reaction sequences. nih.gov The use of such catalysts can lead to more efficient and atom-economical synthetic routes.

Mechanism-Driven Optimization of Synthetic Pathways

Optimizing the synthesis of this compound involves a detailed understanding of the primary reaction mechanisms, namely the formation of the amino group via reduction and the introduction of bromine atoms through electrophilic substitution.

Reduction Reactions for Amino Group Formation

A common and crucial step in the synthesis of aromatic amines is the reduction of a corresponding nitro compound. For the synthesis of this compound, a precursor such as Methyl 4,6-dibromo-2-nitrobenzoate would undergo reduction. Several methods are available for this transformation, with catalytic hydrogenation being a widely used technique. nih.gov This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), in a suitable solvent like methanol (B129727). nih.gov

Another established method is reductive amination, which can convert an α-keto acid into an α-amino acid. libretexts.org While not a direct route for this specific target molecule, the principles of forming an amine via reduction are central. The reaction of an α-keto acid with ammonia (B1221849) generates an imine intermediate, which is then reduced to the amino acid. libretexts.org

The choice of reducing agent and reaction conditions is critical to ensure high conversion of the nitro group without affecting other functional groups in the molecule, such as the ester and bromo substituents.

| Reduction Method | Reagents & Conditions | Key Features | References |

| Catalytic Hydrogenation | H₂, Pd/C catalyst, in a solvent like Methanol (MeOH) at room temperature. | A clean and efficient method, often providing high yields. The catalyst can be filtered off. | nih.gov |

| Reductive Amination | An α-keto acid, Ammonia (NH₃), and a reducing agent like Sodium borohydride (B1222165) (NaBH₄). | Proceeds through an imine intermediate; primarily used for synthesizing α-amino acids from α-keto acids. | libretexts.org |

| Hell-Volhard-Zelinskii followed by Amination | 1. Br₂, PBr₃ 2. Ammonia (NH₃) | A two-step process starting from a carboxylic acid to first form an α-bromo acid, which is then displaced by ammonia. | libretexts.org |

Bromination Strategies and Bromine Utilization

The introduction of two bromine atoms onto the aromatic ring is achieved through electrophilic aromatic substitution. Starting with a precursor like Methyl 2-aminobenzoate (Methyl anthranilate), the directing effects of the substituents on the ring guide the position of bromination. The amino group (-NH₂) is a powerful activating group and an ortho, para-director, while the methyl ester group (-COOCH₃) is a deactivating group and a meta-director. The combined influence of these groups directs the incoming bromine electrophiles to the 4- and 6-positions, which are ortho and para to the strongly activating amino group.

| Reagent | Solvent | Conditions | Outcome | References |

| Bromine (Br₂) | Chloroform (CHCl₃) | Dropwise addition at room temperature, followed by stirring. | Yields the dibrominated product after work-up. | prepchem.com |

| Bromine (Br₂) | Glacial Acetic Acid (CH₃COOH) | Mixture stirred at room temperature, typically cooled initially. | Effective for the cyclization and formation of related heterocyclic systems. | nih.gov |

Chemical Transformations and Derivatization Pathways of Methyl 2 Amino 4,6 Dibromobenzoate

Functionalization Reactions at the Amino and Ester Moieties

The presence of both a nucleophilic amino group and an electrophilic ester group on the same aromatic scaffold allows for selective modifications at these sites.

The benzene (B151609) ring of Methyl 2-amino-4,6-dibromobenzoate is substituted with three groups: an amino group (-NH₂), a methoxycarbonyl group (-COOCH₃), and two bromine atoms (-Br). The dynamics of further electrophilic aromatic substitution (EAS) on this ring are governed by the combined electronic effects of these substituents. masterorganicchemistry.com In an EAS reaction, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. masterorganicchemistry.com

The rate and position of this attack are determined by whether the existing substituents are activating or deactivating and their directing effects (ortho, para, or meta). youtube.comlibretexts.org

Amino Group (-NH₂): This is a strongly activating group due to its ability to donate electron density to the ring through resonance. It is an ortho, para-director. youtube.com

Bromo Group (-Br): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate electron density through resonance.

Methoxycarbonyl Group (-COOCH₃): This is a deactivating group because the carbonyl group withdraws electron density from the ring through both induction and resonance. It is a meta-director.

In this compound, the available position for substitution is C5. The directing effects of the substituents on this position are as follows:

The amino group at C2 directs ortho (to the occupied C3, which is not a valid position for substitution in this context) and para (to C5).

The bromine atom at C4 directs ortho (to C3 and C5).

The bromine atom at C6 directs ortho (to C5).

The methoxycarbonyl group at C1 directs meta (to C3 and C5).

All substituents direct an incoming electrophile to the C5 position. The powerful activating and directing effect of the amino group is the dominant influence, strongly favoring substitution at the C5 position, which is para to it. Therefore, electrophilic substitution, such as nitration or further halogenation, is predicted to occur selectively at the C5 position. libretexts.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -NH₂ | C2 | Activating | Ortho, Para |

| -Br | C4 | Deactivating | Ortho, Para |

| -Br | C6 | Deactivating | Ortho, Para |

The methyl ester functional group of this compound can be readily converted into a hydrazide. This transformation is a nucleophilic acyl substitution reaction where hydrazine (B178648) (N₂H₄) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction typically involves heating the ester with hydrazine hydrate (B1144303), often in an alcohol solvent like ethanol. nih.govnih.gov

The general process involves the addition of the hydrazine to the carbonyl group, forming a tetrahedral intermediate. This is followed by the elimination of a molecule of methanol (B129727) (CH₃OH) to yield the corresponding acylhydrazide, 2-amino-4,6-dibromobenzohydrazide. nih.gov These hydrazides are stable, crystalline solids and serve as versatile intermediates for synthesizing a wide range of heterocyclic compounds, such as oxadiazoles (B1248032) and quinazolinones. ijstr.orggoogle.com For instance, the condensation of the newly formed hydrazide with various aldehydes can produce acylhydrazones, a class of compounds with significant chemical and biological interest. nih.gov

The synthesis of hydrazides from their corresponding methyl esters is a common and efficient process. For example, iodobenzoic acid hydrazides are synthesized by reacting the respective methyl iodobenzoate esters with hydrazine hydrate, with reaction yields often ranging from 67–72%. nih.gov Similarly, the reaction of methyl 3,5-dibromoanthranilate with hydrazine hydrate is a key step in the synthesis of quinazolinone derivatives. ijstr.org

Exploration of Reaction Mechanisms

Understanding the underlying mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

The reactivity of this compound is characterized by both nucleophilic and electrophilic centers.

Nucleophilic Character: The primary nucleophilic site is the lone pair of electrons on the nitrogen atom of the amino group. This makes the amino group reactive towards a variety of electrophiles. For example, it can be acylated or alkylated. The aromatic ring itself, being electron-rich due to the activating amino group, also acts as a nucleophile in electrophilic aromatic substitution reactions. masterorganicchemistry.com

Electrophilic Character: The most significant electrophilic site is the carbonyl carbon of the methyl ester group. This carbon is electron-deficient due to the polarization of the C=O bond and is susceptible to attack by nucleophiles. nih.gov The reaction with hydrazine to form a hydrazide is a prime example of a nucleophilic attack at this center. organic-chemistry.org The rate of this nucleophilic attack depends on both the reactivity of the nucleophile and the electrophilicity of the carbonyl carbon. nih.gov

The reaction of related compounds, such as 2,4,6-trinitrobenzenesulphonic acid, with amino groups has been shown to be a second-order process where the unprotonated amino group is the reactive species. nih.gov This highlights the importance of the free lone pair on the nitrogen for its nucleophilic character.

Acid catalysis plays a significant role in modulating the reaction kinetics of processes involving both the ester and the aromatic ring.

In the context of hydrazide formation, acid catalysis can accelerate the reaction. The acid protonates the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl carbon more susceptible to attack by the weakly nucleophilic hydrazine, thereby increasing the reaction rate.

For electrophilic aromatic substitution reactions, an acid catalyst is often essential. masterorganicchemistry.com Its primary function is to generate a more potent electrophile from the reagent. libretexts.org For instance, in nitration, sulfuric acid is used to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). libretexts.org Similarly, in halogenation or Friedel-Crafts reactions, a Lewis acid is used to polarize the reagent and generate the active electrophile. libretexts.org The kinetics of these reactions are thus heavily dependent on the concentration and strength of the acid catalyst.

Several reactions involving this compound are subject to chemical equilibrium. The formation of the ester itself, via Fischer esterification of the corresponding carboxylic acid (2-amino-4,6-dibromobenzoic acid) with methanol, is a classic example of a reversible reaction. To drive the equilibrium towards the product (the methyl ester), an excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed.

Conversely, the hydrolysis of the ester back to the carboxylic acid and methanol is also possible and is catalyzed by either acid or base. This represents the reverse reaction and exists in equilibrium with the esterification process.

The initial step in nucleophilic acyl substitution, the attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate, is often a reversible process. The subsequent collapse of this intermediate to either regenerate the starting materials or form the product depends on the relative leaving group abilities of the substituents. In the case of hydrazide formation, the methoxy (B1213986) group (-OCH₃) is the leaving group. The reaction is generally driven to completion because the resulting hydrazide is often more stable or may precipitate from the reaction mixture, shifting the equilibrium according to Le Chatelier's principle.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4,6-dibromobenzohydrazide |

| Methyl 3,5-dibromoanthranilate |

| Methanol |

| Hydrazine |

| Hydrazine hydrate |

| 2,4,6-trinitrobenzenesulphonic acid |

| Nitric acid |

| Sulfuric acid |

| Nitronium ion |

| 2-amino-4,6-dibromobenzoic acid |

| Methyl iodobenzoate |

Utility as a Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the amino, methyl ester, and two bromine substituents on the benzene ring makes this compound a potentially valuable intermediate for the construction of diverse and complex molecular scaffolds. However, a comprehensive review of current literature does not yield specific, detailed examples of its direct utilization in the synthesis of intricate, multi-cyclic systems. The principles of organic synthesis allow for postulation on its utility, primarily by drawing parallels with the reactivity of structurally similar compounds.

As a substituted aniline (B41778) derivative, this compound possesses functional groups that are amenable to a variety of synthetic transformations, positioning it as a useful building block. The amino group can undergo reactions such as diazotization followed by substitution, acylation, and alkylation. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups or used in coupling reactions. The bromine atoms are suitable for participation in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds.

The presence of two bromine atoms offers the potential for sequential or double cross-coupling reactions, enabling the introduction of two different substituents and the construction of more complex structures. For instance, a related compound, methyl 4-amino-3-morpholinobenzoate, has been utilized as an intermediate in the synthesis of antibacterials featuring a 2-(1H-pyrrole-2-amido)benzo[d]thiazole scaffold. sigmaaldrich.com This suggests that this compound could similarly serve as a precursor to complex heterocyclic systems.

Although direct evidence is scarce, the structure of this compound suggests its potential as a precursor for various advanced chemical products, particularly in the realm of medicinal chemistry and materials science. Anthranilic acid derivatives are key components in the synthesis of numerous biologically active compounds, including quinazolinones and other heterocyclic systems.

For example, the general class of 2-aminobenzoates can be used to synthesize quinazolin-4(3H)-ones through condensation reactions with various reagents. While no specific examples utilizing this compound were found, the established synthetic routes for quinazolinone formation from related aminobenzoates indicate a high probability of similar reactivity for this compound. researchgate.net

The following table provides a hypothetical reaction scheme based on the known reactivity of similar compounds, illustrating the potential of this compound as a synthetic precursor.

| Reactant | Reagent/Conditions | Product | Potential Application Area |

| This compound | 1. NaNO₂, HCl2. CuCN | Methyl 2-cyano-4,6-dibromobenzoate | Intermediate for heterocycle synthesis |

| This compound | Acetic anhydride, reflux | Methyl 2-acetamido-4,6-dibromobenzoate | Intermediate in multi-step synthesis |

| This compound | Arylboronic acid, Pd catalyst, base | Methyl 2-amino-4,6-diarylbenzoate | Materials science, medicinal chemistry |

| This compound | Formamide, heat | 5,7-Dibromoquinazolin-4(3H)-one | Pharmaceutical scaffolds |

Advanced Spectroscopic Characterization Techniques and Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For methyl 2-amino-4,6-dibromobenzoate, a suite of advanced NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the connectivity between atoms.

Application of Advanced 1D and 2D NMR Techniques (e.g., HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the nuclei. However, for a definitive assignment, two-dimensional (2D) NMR techniques are indispensable.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial for determining direct one-bond correlations between protons and carbons. columbia.edu In the HSQC spectrum of this compound, cross-peaks would reveal which protons are directly attached to which carbon atoms. For instance, the methyl protons would show a correlation to the methyl carbon, and the aromatic protons would correlate to their respective aromatic carbons. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

To elucidate longer-range connectivity, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is utilized. columbia.edu This technique identifies correlations between protons and carbons that are separated by two, three, or even four bonds. columbia.edu For this compound, HMBC is instrumental in confirming the substitution pattern on the aromatic ring. For example, correlations would be expected between the amino protons and the adjacent quaternary carbons, as well as between the aromatic protons and the carboxyl carbon of the ester group. The intensity of these cross-peaks is dependent on the coupling constant, which can provide further structural insights. columbia.edu

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 | - | ~110-120 | H3, H5 |

| C2 | - | ~145-155 | H3, NH₂ |

| C3 | ~7.5-8.0 | ~120-130 | C1, C2, C4, C5 |

| C4 | - | ~115-125 | H3, H5 |

| C5 | ~7.0-7.5 | ~135-145 | C1, C3, C4, C6 |

| C6 | - | ~110-120 | H5 |

| C=O | - | ~165-170 | OCH₃, H5 |

| OCH₃ | ~3.8-4.0 | ~50-55 | C=O |

| NH₂ | ~4.5-5.5 | - | C1, C2 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Computational Approaches to NMR Chemical Shifts (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

Computational chemistry offers powerful tools for predicting NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors. nih.gov By employing density functional theory (DFT) in conjunction with the GIAO method, it is possible to calculate the ¹H and ¹³C chemical shifts of this compound with a high degree of accuracy. researchgate.net

These theoretical calculations can help to resolve ambiguities in spectral assignments and provide a deeper understanding of the electronic structure's influence on the chemical shifts. researchgate.net The accuracy of the predicted shifts is dependent on the level of theory and the basis set used in the calculation. researchgate.net

No-Deuterium Proton NMR Techniques for Specific Solvent Systems

In certain situations, it may be necessary or advantageous to acquire proton NMR spectra in non-deuterated solvents. wisc.edu This can be particularly useful when studying reaction kinetics or when the deuterated solvent is expensive or unavailable. wisc.edu "No-D" NMR spectroscopy presents challenges, primarily due to the large solvent signal which can obscure the signals of the analyte. wisc.eduumich.edu

To overcome this, various solvent suppression techniques can be employed. umich.edu These methods selectively irradiate the solvent resonance, reducing its intensity and allowing for the observation of the solute's protons. While this technique can be effective, it may not be suitable for long experiments due to the lack of a deuterium (B1214612) lock signal, which can lead to magnetic field drift. wisc.edu For this compound, this technique could be applied in specific research contexts where the use of a non-deuterated solvent system is required.

Vibrational Spectroscopy (Infrared and Raman) Methods

Experimental Techniques and Detailed Spectral Analysis

The Fourier-Transform Infrared (FT-IR) and FT-Raman spectra of this compound would exhibit characteristic vibrational modes corresponding to its various functional groups.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino group) | Symmetric and Asymmetric Stretching | 3500-3300 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methyl) | Symmetric and Asymmetric Stretching | 2990-2850 |

| C=O (Ester) | Stretching | 1730-1715 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| N-H (Amino group) | Bending (Scissoring) | 1650-1580 |

| C-O (Ester) | Stretching | 1300-1000 |

| C-Br | Stretching | 700-500 |

A detailed analysis of the spectra would involve assigning each observed band to a specific molecular vibration. For instance, the strong absorption band in the IR spectrum around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ester group. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3500-3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations would be observed in their respective characteristic regions. The C-Br stretching modes would be found at lower wavenumbers.

Theoretical Vibrational Spectroscopy and Anharmonic Effects

To complement the experimental data, theoretical vibrational frequencies can be calculated using quantum chemical methods such as DFT. nih.gov These calculations provide a set of harmonic frequencies that often show good agreement with the experimental values after applying a scaling factor. nih.gov

However, for a more precise and detailed interpretation, it is important to consider anharmonic effects. researchgate.net Real molecular vibrations are not perfectly harmonic, and anharmonicity can lead to shifts in vibrational frequencies and the appearance of overtone and combination bands. researchgate.net Advanced computational methods, such as second-order vibrational perturbation theory (VPT2), can be used to calculate anharmonic frequencies, providing a more accurate prediction of the experimental vibrational spectra. researchgate.netnih.gov These theoretical approaches allow for a deeper understanding of the vibrational dynamics of this compound, including the coupling between different vibrational modes. osti.gov

Normal Coordinate Analysis and Potential Energy Constants

Normal Coordinate Analysis (NCA) is a powerful computational method used to understand the vibrational modes of a molecule. It involves the calculation of the force constants of the chemical bonds and the potential energy distribution (PED) for each vibrational mode. This analysis provides a detailed assignment of the observed bands in the infrared (IR) and Raman spectra to specific molecular motions, such as stretching, bending, and torsion of the constituent atoms.

For a complex molecule like this compound, a complete NCA would be based on quantum chemical calculations, often employing Density Functional Theory (DFT). Such calculations would yield a set of force constants that describe the stiffness of the bonds and the energy required for angular deformations. The potential energy constants are crucial for accurately predicting the vibrational frequencies and for understanding the intramolecular forces that govern the molecular structure and dynamics.

Below is a representative table of estimated potential energy constants for the key functional groups in this compound, based on values reported for similar compounds. It is important to note that these are approximate values and a full computational study would be required for precise constants for this specific molecule.

| Stretching/Bending Coordinate | Description | Estimated Potential Energy Constant (mdyn/Å or mdyn·Å/rad²) |

| ν(C-Br) | Carbon-Bromine stretching | 2.5 - 3.5 |

| ν(C-N) | Carbon-Nitrogen stretching | 5.0 - 6.0 |

| ν(N-H) | Nitrogen-Hydrogen stretching (in amino group) | 6.0 - 6.5 |

| ν(C=O) | Carbonyl (ester) stretching | 12.0 - 13.0 |

| ν(C-O) | Carbon-Oxygen (ester) stretching | 5.0 - 5.5 |

| ν(O-CH₃) | Oxygen-Methyl stretching | 4.5 - 5.0 |

| δ(C-Br) | Carbon-Bromine in-plane bending | 0.4 - 0.6 |

| δ(NH₂) | Amino group scissoring | 0.6 - 0.8 |

| δ(C=O) | Carbonyl in-plane bending | 0.8 - 1.0 |

This table presents estimated values based on data from related compounds. The actual values for this compound would require specific computational analysis.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In electron ionization mass spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, which causes the molecule to ionize, typically by losing an electron, to form a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation into smaller, charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

For this compound, the mass spectrum would provide crucial information for its structural confirmation. The presence of two bromine atoms is a key feature that would be readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).

The molecular formula of this compound is C₈H₇Br₂NO₂. The nominal molecular weight is 309 g/mol (using ⁷⁹Br). The presence of two bromine atoms will result in a characteristic isotopic cluster for the molecular ion peak, with M⁺•, (M+2)⁺•, and (M+4)⁺• peaks in an approximate ratio of 1:2:1, which is a definitive indicator for the presence of two bromine atoms.

The fragmentation of the molecular ion is governed by the relative stability of the resulting fragments and the strengths of the chemical bonds. For this compound, several fragmentation pathways can be predicted based on the functional groups present:

Loss of a methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

Loss of a bromine atom (•Br): Cleavage of a C-Br bond can occur, although the loss of both bromine atoms successively is more likely.

Cleavage of the ester group: Fragmentation can occur with the loss of the entire ester group or parts of it.

Rearrangement reactions: Intramolecular rearrangements can also lead to characteristic fragment ions.

Below is a table detailing the predicted major fragmentation patterns for this compound under electron ionization.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 309/311/313 | [C₈H₇Br₂NO₂]⁺• | Molecular ion (M⁺•) |

| 278/280/282 | [C₇H₄Br₂NO]⁺ | M⁺• - •OCH₃ |

| 250/252/254 | [C₇H₄Br₂O]⁺• | M⁺• - •NH₂ and subsequent rearrangement |

| 230/232 | [C₈H₇BrNO₂]⁺• | M⁺• - •Br |

| 199/201 | [C₇H₄BrNO]⁺ | [M-Br]⁺• - •OCH₃ |

| 171 | [C₇H₄NO]⁺ | [M-2Br]⁺• - •OCH₃ |

| 151 | [C₈H₉NO₂]⁺• | M⁺• - 2•Br (unlikely as a direct step) |

| 120 | [C₇H₆NO]⁺ | Further fragmentation of the benzoyl cation |

| 92 | [C₆H₆N]⁺ | Fragmentation of the aromatic ring |

This table represents a predicted fragmentation pattern based on the general principles of mass spectrometry for similar compounds. Experimental verification is necessary for confirmation.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods can predict a wide range of properties without the need for empirical data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry. It is often employed to investigate the electronic structure of molecules, offering a good balance between accuracy and computational cost.

In a typical DFT study, the choice of a functional (e.g., B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. The selection is often validated by comparing calculated properties with available experimental data. For Methyl 2-amino-4,6-dibromobenzoate, no such studies detailing the selection and validation of specific functionals and basis sets have been found.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for studying the three-dimensional structure and dynamic behavior of molecules.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Specific studies on the optimized geometry and conformational landscape of this compound are not available.

Thermodynamic Parameter Calculations

Computational methods can be used to calculate important thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These calculations provide insights into the stability and reactivity of a molecule. However, no published data on the calculated thermodynamic parameters for this compound could be located.

Analysis of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic behavior and reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO signifies its capacity to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.govmaterialsciencejournal.org A smaller gap suggests higher reactivity and greater polarizability. nih.gov

For this compound, theoretical calculations, typically employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the energies of these frontier orbitals. materialsciencejournal.orgresearchgate.net Analysis of the HOMO and LUMO electron density distributions reveals the most probable sites for electrophilic and nucleophilic attack, respectively. scienceopen.com In similar aromatic compounds, the HOMO is often localized over the benzene (B151609) ring and the amino group, while the LUMO density is distributed over the electron-withdrawing groups and the aromatic ring. researchgate.net This distribution implies that interactions with electrophiles will likely occur at the amino group and the ring, whereas nucleophiles will target the carbonyl carbon and the regions influenced by the bromine atoms.

The calculated values of HOMO and LUMO energies allow for the determination of various global reactivity descriptors, providing a quantitative measure of the molecule's reactivity. These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). scienceopen.comnih.gov

Table 1: Key Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -(IP+EA)/2 | A measure of the energy lowering of a molecule when it accepts electrons. |

This table provides the fundamental formulas and significance of global reactivity descriptors calculated from HOMO and LUMO energies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like chemical bonding in a molecule. wisc.eduwikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, offering a more intuitive picture of electron distribution and intermolecular interactions. wisc.eduwikipedia.org This analysis is crucial for understanding hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). wikipedia.orgaimspress.com

For this compound, NBO analysis can elucidate the nature of the intramolecular interactions that influence its conformation and reactivity. The analysis quantifies the energy of these interactions, providing insight into their significance. For instance, the delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbitals of adjacent C-C bonds within the aromatic ring (π*(C-C)) contributes to the resonance stabilization of the molecule. Similarly, interactions involving the bromine atoms and the ester group can be evaluated.

The NBO analysis also provides information about the hybridization of atoms and the polarization of chemical bonds. wikipedia.org In this compound, the analysis would detail the sp hybridization of the carbon and nitrogen atoms and the polarization of the N-H, C=O, and C-Br bonds, which are crucial for understanding the molecule's reactivity patterns.

Table 2: Illustrative NBO Analysis Data for a Substituted Benzene Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N7 | π(C1-C6) | 55.23 | π-conjugation |

| π (C1-C6) | π(C2-C3) | 20.45 | π-conjugation |

| π (C4-C5) | π(C1-C6) | 18.78 | π-conjugation |

| LP (2) O9 | σ(C8-O10) | 28.97 | Intramolecular hyperconjugation |

This table presents hypothetical second-order perturbation theory analysis from an NBO calculation, showing the stabilization energy E(2) associated with donor-acceptor interactions. The specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. researchgate.net Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net

In the case of this compound, the MEP map would likely show the most negative potential localized around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as the primary sites for electrophilic interaction. scienceopen.com Conversely, the hydrogen atoms of the amino group and potentially the regions around the bromine atoms would exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. nih.gov The MEP analysis provides a comprehensive visual representation of the molecule's charge landscape, complementing the insights gained from FMO and NBO analyses. scienceopen.comnih.gov

Prediction of Intermolecular Interactions and Supramolecular Architecture

Hydrogen Bonding Network Prediction and Analysis

Hydrogen bonds are crucial non-covalent interactions that play a significant role in determining the supramolecular assembly and crystal packing of molecules. researchgate.netresearchgate.net In this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen atom of the ester group can act as a hydrogen bond acceptor.

Computational methods can predict the formation of both intramolecular and intermolecular hydrogen bonds. An intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen is plausible, which would lead to the formation of a stable six-membered ring. nih.govnih.gov This type of interaction is commonly observed in ortho-substituted anilines and contributes to the planarity of the molecule.

Self-Assembly Mechanisms and Crystal Packing Predictions

The self-assembly of this compound into a crystalline solid is governed by a combination of intermolecular forces, including hydrogen bonding, halogen bonding (involving the bromine atoms), and van der Waals interactions. nih.gov Understanding these interactions is key to predicting the final crystal structure.

Computational crystal structure prediction (CSP) methods can be employed to generate and rank a set of plausible crystal packings based on their lattice energies. These methods explore different possible arrangements of the molecules in the unit cell, considering various symmetry operations.

In addition to the hydrogen bonds, the bromine atoms in this compound can participate in halogen bonding (Br···O or Br···N interactions) or Br···Br contacts, which can significantly influence the crystal packing. nih.gov The bulky bromine atoms can also induce steric effects that favor certain packing arrangements over others. nih.gov The interplay of these various interactions leads to the formation of a unique three-dimensional supramolecular architecture. nih.gov

Lack of Specific Crystallographic Data for this compound Prevents Detailed Structural Analysis

A comprehensive search of scientific databases and literature has revealed a significant gap in the available crystallographic data for the chemical compound This compound . Despite extensive investigation, no specific single-crystal X-ray diffraction studies for this particular molecule could be located. The absence of this foundational data precludes a detailed and accurate analysis of its structural properties as requested.

Information on closely related compounds, such as Methyl 2-amino-5-bromobenzoate and Methyl 3,5-dibromo-2-diacetylaminobenzoate, is available and provides some general insights into the methodologies used for similar molecules. These studies indicate that single-crystal X-ray diffraction is a common technique for structural elucidation, often employing standard methods for crystal growth and data refinement. However, the precise atomic coordinates, and consequently the specific bond lengths, bond angles, torsion angles, and intermolecular interactions, are unique to each compound's crystal structure.

Due to the lack of specific crystallographic information for This compound , it is not possible to provide a scientifically accurate article covering the following topics as outlined:

Structural Analysis via X-ray Crystallography

Single-Crystal X-ray Diffraction Methodologies

Elucidation of Molecular Geometry and Conformation

Intermolecular Interactions and Supramolecular Architecture in the Solid State

Without access to a published crystal structure or a corresponding entry in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC), any attempt to generate the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy.

Further research, specifically the synthesis and crystallographic analysis of This compound , would be required to generate the data necessary for the requested article.

Structural Analysis Via X Ray Crystallography

Intermolecular Interactions and Supramolecular Architecture in the Solid State

Analysis of Hydrogen-Bonding Networks

No data available for Methyl 2-amino-4,6-dibromobenzoate.

Other Non-Covalent Interactions and Crystal Packing Motifs

No data available for this compound.

Emerging Research Directions and Future Perspectives in Benzoate Chemistry

Integration of Advanced Synthetic and Computational Approaches

The synergy between advanced synthetic methods and powerful computational tools is revolutionizing how chemists approach the synthesis of benzoate derivatives. This integration allows for the design of more efficient, predictable, and automated synthetic routes.

A key development is the use of computational synthesis planning programs. These algorithms can navigate vast chemical reaction databases to propose novel and efficient pathways to target molecules. Researchers have successfully developed retrosynthetic search algorithms that incorporate both enzymatic and traditional synthetic reactions, balancing the exploration of these two domains to identify optimal hybrid synthesis plans mit.edu. This approach can discover routes to molecules that are inaccessible by purely synthetic or enzymatic searches alone and often results in shorter, more elegant syntheses mit.edu.

In parallel, automated synthesis platforms are translating these computationally designed routes into reality with minimal human intervention. Robotic systems are now capable of performing complex, multi-step syntheses, including iterative processes like homologation, which involves the stepwise extension of carbon chains. For instance, chiral carbenoid homologation using lithiated benzoate esters has been implemented on robotic platforms to perform multiple consecutive C(sp³)–C(sp³) bond-forming reactions under demanding low-temperature and inert conditions wikipedia.org. This level of automation not only increases throughput but also enhances reproducibility.

Furthermore, computational studies, particularly those using Density Functional Theory (DFT), are providing deep insights into reaction mechanisms. By modeling reaction intermediates and transition states, chemists can better understand the factors controlling reaction outcomes. This knowledge is crucial for optimizing reaction conditions to improve yields and selectivity, as demonstrated in studies on the solvent-free synthesis of complex molecules researchgate.netresearchgate.net.

| Approach | Description | Key Advantages | Example Application |

|---|---|---|---|

| Computational Synthesis Planning | Algorithms that design synthetic routes by searching databases of chemical reactions. | - Identifies novel hybrid enzymatic/synthetic routes

| Designing routes to complex natural products by merging enzymatic and synthetic steps mit.edu. |

| Automated Synthesis | Robotic platforms that execute chemical reactions and purification steps based on a programmed sequence. | - High throughput and efficiency

| Iterative homologation of boronic esters using lithiated benzoate esters to build carbon chains wikipedia.org. |

| Mechanistic Computational Studies (DFT) | Quantum mechanical modeling to investigate reaction pathways, intermediates, and transition states. | - Provides mechanistic insights

| Elucidating catalyst structures and mechanistic pathways to design more effective and sustainable catalysts researchgate.net. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel catalysts and reaction pathways is at the heart of modern organic synthesis, aiming for processes that are more efficient, selective, and environmentally benign. In benzoate chemistry, this involves exploring biocatalysis, innovative organocatalysts, and advanced metallic systems.

Biocatalysis: Enzymes are being increasingly employed for their remarkable selectivity. For example, benzoate dioxygenase has been used to oxidize benzoic acid to form an unusual ipso, ortho arene cis-diol. rsc.orgresearchgate.net. This homochiral diol is a versatile building block, providing rapid access to diverse, highly oxygenated structures through concise synthetic routes rsc.orgresearchgate.net.

Novel Catalytic Systems: Research is focused on developing new classes of catalysts that offer improved performance and sustainability.

Ionic Liquids: Benzoate-based ionic liquids have been synthesized and used as effective, reusable organic catalysts in multicomponent reactions, demonstrating an ability to reduce reaction times and enhance yields researchgate.net.

Heterogeneous Catalysts: Solid-supported catalysts like SnP₂O₇ are being used for condensation reactions, offering high yields, very short reaction times, and the significant advantage of being easily recovered and reused multiple times without loss of activity mdpi.com.

Advanced Metallic Catalysts: To overcome the limitations of traditional catalysts, such as high cost and metal contamination, new systems are being designed. A novel class of graphitic carbon nitride-supported dual-atom catalysts (GACs) featuring two copper ions has been developed sciencedaily.com. These catalysts exhibit a unique dynamic structure that efficiently facilitates cross-coupling reactions, crucial for forming many benzoate derivatives. They are recoverable, reusable, and have a carbon footprint up to 10 times lower than conventional catalysts sciencedaily.com. These catalysts align with the principles of green chemistry by incorporating earth-abundant metals and operating under mild conditions researchgate.net.

| Catalyst Type | Example | Reaction Type | Key Advantages |

|---|---|---|---|

| Biocatalyst (Enzyme) | Benzoate Dioxygenase | Dihydroxylation of benzoic acid | - High stereoselectivity

|

| Ionic Liquid | Imidazolium-based benzoates | Multicomponent reactions | - Reduced reaction time

|

| Heterogeneous Catalyst | SnP₂O₇ | Condensation reactions | - High yields and short reaction times

|

| Dual-Atom Catalyst | Copper ions on polymeric carbon nitride | Cross-coupling reactions | - High efficiency and yield

|

Development of Predictive Models for Structure-Reactivity Relationships

A major goal in modern chemistry is to predict the properties and reactivity of a molecule from its structure, thereby reducing the need for laborious trial-and-error experimentation. In the context of benzoate chemistry, Quantitative Structure-Activity Relationship (QSAR) models and other computational tools are becoming indispensable.

QSAR analysis is a computational modeling method used to identify correlations between the chemical structure of a compound and its biological activity or chemical reactivity. For instance, a QSAR study on eugenyl benzoate derivatives successfully created a mathematical model linking structural properties like hydrophobicity (logP) and molar refractivity (CMR) to their cytotoxic activity against cancer cells nih.gov. Such models are invaluable for guiding the design of new compounds with enhanced desired properties.

Beyond empirical QSAR models, more fundamental approaches based on quantum mechanics are providing deeper insights. Density Functional Theory (DFT) calculations can determine electronic properties that serve as powerful "quantum descriptors" of reactivity nih.gov. For example, properties like the electrophilicity index and the charge on specific atoms have been shown to be strong predictors of reaction barriers for certain classes of compounds. This allows for the in silico screening of potential reactants and the rational design of molecules with tailored reactivity nih.gov.

These predictive capabilities extend to forecasting toxicological profiles. Machine learning algorithms, such as support vector machines (SVM) and k-nearest neighbors (k-NN), are being trained on existing toxicological data to predict the genotoxicity of new chemical structures, including complex aromatic compounds researchgate.net.

| Modeling Approach | Input Data | Predicted Property | Significance |

|---|---|---|---|

| QSAR | Molecular descriptors (e.g., logP, CMR) | Biological activity (e.g., IC₅₀) | Guides the design of molecules with improved biological efficacy nih.gov. |

| Quantum Descriptors (from DFT) | Electronic structure information (e.g., atomic charges, orbital energies) | Chemical reactivity (e.g., reaction barriers) | Allows for rational design of reactants and prediction of reaction outcomes nih.gov. |

| Machine Learning Classifiers | Topological, geometric, and electronic descriptors | Toxicological endpoints (e.g., genotoxicity) | Facilitates early-stage safety assessment of new compounds researchgate.net. |

Broader Implications for Organic Synthesis and Materials Science

The integration of advanced computational and synthetic methods, the discovery of novel catalytic systems, and the development of predictive models have profound implications that extend across the chemical sciences. These emerging directions are not merely incremental improvements; they represent a fundamental shift in how complex molecules and advanced materials are designed and created.

In organic synthesis , these advancements enable the construction of highly functionalized molecules, which are often precursors to pharmaceuticals, agrochemicals, and dyes, with greater efficiency and precision researchgate.net. The ability to design and execute complex synthetic sequences using automation and predictive modeling accelerates the discovery of new therapeutic agents. For example, benzoate derivatives have been identified as having potential applications in the treatment of neurodegenerative diseases like Alzheimer's, and these advanced synthetic strategies are crucial for exploring their structure-activity relationships and developing new drug candidates google.com.

In materials science , the precise control over molecular architecture afforded by these new synthetic tools is critical for developing materials with tailored properties. Benzoate derivatives are known to be components of liquid crystals and can be incorporated into advanced polymers researchgate.net. The ability to predictably synthesize specific isomers and substituted patterns allows for the fine-tuning of material properties such as thermal stability, optical behavior, and mechanical strength. This opens the door to new applications in displays, sensors, and other advanced technologies.

Ultimately, the convergence of these research directions fosters a more sustainable chemical industry. By emphasizing catalytic over stoichiometric reagents, designing processes that minimize waste, and predicting potential hazards before synthesis, chemists can significantly reduce the environmental footprint of chemical manufacturing researchgate.netsciencedaily.com.

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-4,6-dibromobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A standard synthesis involves bromination of 2-aminobenzoic acid derivatives. For example, bromine in acetic acid at 273–278 K achieves regioselective dibromination at the 4,6-positions . Subsequent esterification with methanol under reflux conditions (e.g., using acetic anhydride) yields the methyl ester. Alternative routes include formamidine acetate-mediated cyclization in 2-methoxyethanol at reflux, though yields may vary depending on stoichiometry and solvent purity .

Q. Table 1: Comparison of Synthetic Methods

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- X-ray crystallography resolves the planar aromatic ring and substituent orientations, with deviations <0.005 Å for planar groups .

- Spectroscopy :

- NMR : Distinct signals for aromatic protons (δ 7.2–8.0 ppm) and bromine-induced deshielding.

- IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and N-H (~3400 cm⁻¹) .

Q. How do bromine substituents influence the compound’s reactivity compared to chloro or methyl analogs?

- Methodological Answer : Bromine’s higher electronegativity and leaving-group ability enhance nucleophilic aromatic substitution (NAS) reactivity. For example, in Suzuki couplings, bromine substituents react faster than chloro analogs (e.g., 2-amino-4,6-dichlorobenzoate) due to weaker C-Br bonds . Methyl groups, in contrast, hinder NAS but favor electrophilic substitutions .

Q. Table 2: Reactivity Comparison with Analogous Compounds

Advanced Research Questions

Q. How can regioselectivity challenges in dibromination be mitigated during synthesis?

- Methodological Answer : Controlled bromine addition at low temperatures (273–278 K) minimizes over-bromination. Computational modeling (DFT) predicts electron density distribution, guiding substituent placement. For instance, steric hindrance from the methyl ester group directs bromine to the 4,6-positions . Post-reaction HPLC monitoring identifies byproducts (e.g., tribrominated species) for column chromatography removal .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for NAS. For this compound, LUMO localization at C-4 and C-6 confirms preferential reactivity with palladium catalysts in Suzuki-Miyaura couplings . MD simulations further assess steric effects of the methyl ester on catalyst approach angles.

Q. What biological applications are explored for this compound, and how do structural modifications alter activity?

- Methodological Answer : The compound serves as a precursor for antimicrobial agents. Bromine atoms enhance membrane permeability, while the amino group allows derivatization (e.g., acylated analogs show improved biofilm inhibition). Comparative studies with 2-amino-4,6-difluorobenzoate reveal fluorine’s inferior pharmacokinetics due to smaller atomic radius .

Q. How do hydrogen-bonding patterns in crystalline forms affect material design?

- Methodological Answer : X-ray studies reveal weak C–H⋯O interactions between the ester carbonyl and adjacent aromatic protons, stabilizing the lattice . Co-crystallization with carboxylic acids (e.g., anthranilic acid) introduces stronger N–H⋯O bonds, enabling tunable solubility for drug formulation .

Key Notes

- Methodological answers emphasize experimental design, data interpretation, and comparative analysis.

- Advanced questions integrate synthetic optimization, computational modeling, and crystallography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.